tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
Tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and a tert-butyl ester group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and amidines. The phenyl group can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The final step involves the esterification of the carboxylic acid intermediate with tert-butyl alcohol under acidic conditions to form the tert-butyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to enhance reaction rates and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: This compound shares the thieno[3,2-d]pyrimidine core but lacks the ester and phenyl groups, resulting in different chemical and biological properties.
Phenylthieno[3,2-d]pyrimidine: Similar to the target compound but without the tert-butyl ester group, affecting its reactivity and solubility.
Tert-butyl thieno[3,2-d]pyrimidine: Contains the tert-butyl group but lacks the phenyl substituent, leading to variations in its chemical behavior.
Uniqueness
Tert-butyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and solubility, while the phenyl group contributes to its binding affinity and selectivity for molecular targets.
Properties
IUPAC Name |
tert-butyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-18(2,3)23-14(21)9-20-11-19-15-13(10-24-16(15)17(20)22)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXULMGOZIPLZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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